molecular formula C13H9N B1616488 Benz[f]isoquinoline CAS No. 229-67-4

Benz[f]isoquinoline

Cat. No.: B1616488
CAS No.: 229-67-4
M. Wt: 179.22 g/mol
InChI Key: JQXCGCPMGZBMLE-UHFFFAOYSA-N
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Description

Benz[f]isoquinoline is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an isoquinoline structure. This compound is part of the larger family of isoquinolines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like nitric acid and sulfuric acid are used for nitration and sulfonation reactions.

Major Products:

    Oxidation: Produces isoquinoline N-oxide derivatives.

    Reduction: Yields tetrahydroisoquinoline derivatives.

    Substitution: Results in nitroisoquinoline and sulfoisoquinoline derivatives.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Target of Action

Benz[f]isoquinoline, also known as Benzo[f]isoquinoline, is a type of isoquinoline, a class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . .

Mode of Action

Isoquinoline derivatives have been noted for their broad spectrum of bioactivity , suggesting that they interact with multiple targets in the body.

Biochemical Pathways

This compound is a type of Benzylisoquinoline alkaloid (BIA), a structurally diverse group of plant specialized metabolites . Although the ecophysiological functions of most BIAs are unknown, the medicinal properties of many compounds have been exploited for centuries

Pharmacokinetics

At least 38 isoquinoline-based therapeutic drugs are in clinical application or clinical trials, and their chemical structure and pharmacokinetics are described in detail . .

Result of Action

Isoquinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

Action Environment

It’s worth noting that the synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This suggests that the action environment, including the conditions under which this compound is synthesized and administered, could potentially influence its action and efficacy.

Properties

IUPAC Name

benzo[f]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-4-12-10(3-1)5-6-11-9-14-8-7-13(11)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXCGCPMGZBMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177436
Record name Benz(f)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229-67-4
Record name Benz(f)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000229674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(f)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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